2-Bromo-6-(1-phenylvinyl)aniline
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Overview
Description
2-Bromo-6-(1-phenylvinyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a phenylvinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the bromination of aniline derivatives followed by a coupling reaction. For instance, the bromination of aniline can be carried out using copper bromide (CuBr2) in a solvent like tetrahydrofuran . The resulting bromoaniline can then undergo a Suzuki-Miyaura coupling reaction with a phenylvinyl boronic acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and recyclable catalysts is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-phenylvinyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Bromo-6-(1-phenylvinyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein tagging.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar in structure but lacks the phenylvinyl group.
6-Bromo-2-phenylindole: Contains a bromine atom and a phenyl group but has a different core structure.
2-Bromo-4-methylaniline: Similar but with a methyl group instead of a phenylvinyl group.
Uniqueness
2-Bromo-6-(1-phenylvinyl)aniline is unique due to the presence of both a bromine atom and a phenylvinyl group on the aniline ring.
Properties
Molecular Formula |
C14H12BrN |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12BrN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2 |
InChI Key |
UZVQKVRBNGTDIL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)Br)N |
Origin of Product |
United States |
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